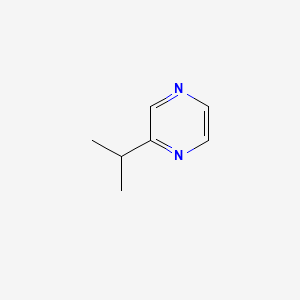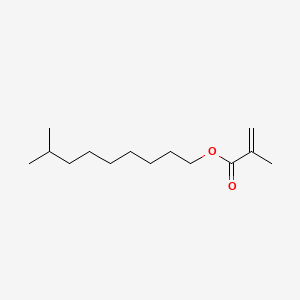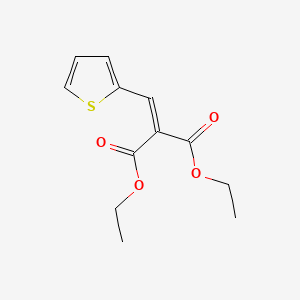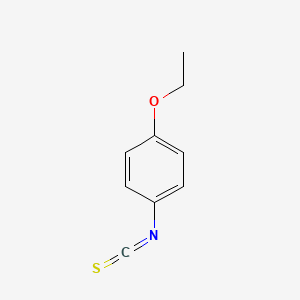
4-Ethoxyphenyl isothiocyanate
説明
4-Ethoxyphenyl isothiocyanate (4-EPITC) is a synthetic compound that has been studied for its potential application in a variety of scientific research areas. This compound is a derivative of isothiocyanates, a class of compounds that are found naturally in cruciferous vegetables such as broccoli and cauliflower. 4-EPITC is a lipophilic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. In
科学的研究の応用
Synthesis and Chemical Reactivity
- 4-Ethoxyphenyl isothiocyanate demonstrates unique reactivity in chemical synthesis. For example, ethoxycarbonyl isothiocyanate forms adducts with enamines, leading to the synthesis of 4-thiouracil derivatives (Lamon, 1968). Such derivatives are crucial in heterocyclic chemistry.
- It has distinct interactions in gas-phase reactions, as evidenced by studies on its reaction with OH radicals, which are significant for understanding atmospheric chemistry (Sommerlade, Ekici, & Parlar, 2006).
- Its peculiar reactivity with pentaphenylborole indicates diverse outcomes compared to isocyanates, showing its potential in synthesizing complex heterocyclic structures (Huang & Martin, 2016).
Pharmaceutical and Biomedical Research
- In biomedical research, derivatives of this compound have been used in the development of novel photochromic polymers, indicating its application in materials science relevant to biomedical engineering (Lévesque & Leclerc, 1997).
- A study on pre-columnar derivatization of glutathione with a derivative of this compound for high-performance liquid chromatography demonstrates its utility in analytical methodologies in pharmaceutical research (Alexeeva et al., 2018).
Material Science and Sensing Technology
- This compound is used in the post-synthetic modification of metal-organic frameworks, demonstrating its application in the development of highly sensitive and selective sensors, particularly for metal ions (Du et al., 2017).
作用機序
Target of Action
4-Ethoxyphenyl isothiocyanate, like other isothiocyanates, has been shown to have a broad range of targets in the cell . These targets include transcription factors, signaling pathways, and enzymes involved in cell cycle regulation and apoptosis
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes . For instance, it can regulate transcription factors and signaling pathways, affecting the expression of genes and the behavior of cells . It can also interact with enzymes involved in the cell cycle and apoptosis, influencing cell proliferation and survival .
Biochemical Pathways
This compound affects various biochemical pathways. It has been shown that isothiocyanates can inhibit cytochrome P450 enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, and inhibit nuclear factor kappa B (NF-ĸB) . These effects can lead to changes in cell proliferation, survival, and response to oxidative stress .
Pharmacokinetics
It’s known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, enzymatic degradation, and n-acetylation . These processes can affect the bioavailability of this compound.
Result of Action
The result of the action of this compound at the molecular and cellular levels includes changes in gene expression, cell behavior, and cellular responses to oxidative stress . These changes can lead to effects such as reduced cell proliferation, induced cell death, and enhanced cellular antioxidant defenses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . For instance, the reactivity of the isothiocyanate moiety can be affected by the pH, influencing the compound’s interactions with its targets .
生化学分析
Biochemical Properties
4-Ethoxyphenyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is often covalent, leading to modifications in the function of these biomolecules .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It can inhibit cell proliferation in a time- and concentration-dependent manner . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis and cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Dosage Effects in Animal Models
For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen in a mouse model .
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that isothiocyanates can enter cells by facilitated passive diffusion .
特性
IUPAC Name |
1-ethoxy-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKOMRZYJXXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188175 | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3460-49-9 | |
| Record name | 1-Ethoxy-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3460-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





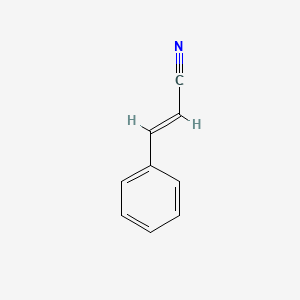


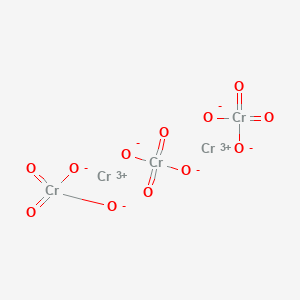
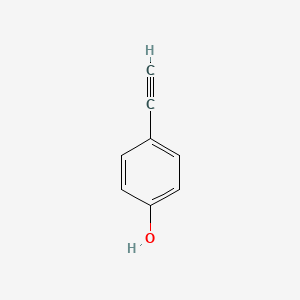
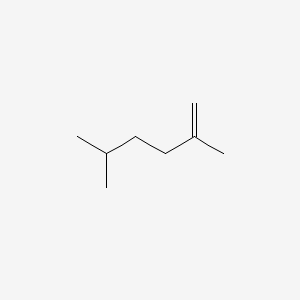
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
